molecular formula C13H16O6 B15197859 3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester

3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester

Cat. No.: B15197859
M. Wt: 268.26 g/mol
InChI Key: WLUUUJQTPWTEND-UHFFFAOYSA-N
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Scientific Research Applications

3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is used in several scientific research fields:

Biological Activity

3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a propionic acid backbone and a trimethoxyphenyl group, suggests potential biological activities that merit detailed investigation. This article will explore its biological activity, synthesis methods, and case studies that highlight its significance in various research domains.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O6C_{13}H_{16}O_6, with a molecular weight of approximately 268.26 g/mol. The compound features three methoxy groups on the phenyl ring, which may influence its interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₆O₆
Molecular Weight268.26 g/mol
Functional GroupsMethoxy, Carbonyl
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , modulating various biochemical pathways involved in inflammation and cancer progression.

Potential Biological Effects:

  • Anti-inflammatory : The compound has shown promise in reducing inflammatory markers in vitro.
  • Anticancer : Initial studies indicate potential cytotoxic effects against certain cancer cell lines.

Case Studies

  • Anti-inflammatory Activity : A study conducted on murine models demonstrated that administration of this compound led to a significant reduction in paw edema, indicative of its anti-inflammatory properties. The mechanism was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Anticancer Properties : In vitro assays using breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was also found to inhibit cell proliferation significantly.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced edema in murine models
AnticancerInduced apoptosis in breast cancer cells

Synthesis Methods

The synthesis of this compound typically involves Fischer esterification , where the corresponding carboxylic acid reacts with methanol in the presence of a strong acid catalyst.

Synthesis Steps:

  • Preparation : Mix the carboxylic acid with methanol.
  • Catalysis : Add sulfuric acid as a catalyst.
  • Reflux : Heat the mixture under reflux conditions.
  • Purification : Isolate the product through crystallization or chromatography.

Table 3: Comparison of Synthesis Techniques

TechniqueYield (%)Time Required
Fischer Esterification70-804-6 hours
Acid-Catalyzed Condensation60-7512 hours

Properties

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

methyl 3-oxo-3-(2,3,6-trimethoxyphenyl)propanoate

InChI

InChI=1S/C13H16O6/c1-16-9-5-6-10(17-2)13(19-4)12(9)8(14)7-11(15)18-3/h5-6H,7H2,1-4H3

InChI Key

WLUUUJQTPWTEND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OC)C(=O)CC(=O)OC

Origin of Product

United States

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